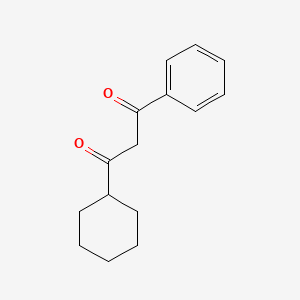

1-Cyclohexyl-3-phenyl-1,3-propanedione

Description

1-Cyclohexyl-3-phenyl-1,3-propanedione is a 1,3-diketone derivative characterized by a central propanedione backbone substituted with a cyclohexyl group at position 1 and a phenyl group at position 2. While direct studies on this compound are scarce in the provided evidence, its structural analogs—particularly 1,3-diaryl-1,3-propanediones—have been extensively investigated for their tautomeric behavior, reactivity, and applications in organic synthesis and biochemistry. Below, we compare this compound with structurally related 1,3-propanediones, drawing inferences from available data.

Properties

Molecular Formula |

C15H18O2 |

|---|---|

Molecular Weight |

230.30 g/mol |

IUPAC Name |

1-cyclohexyl-3-phenylpropane-1,3-dione |

InChI |

InChI=1S/C15H18O2/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2 |

InChI Key |

KYHGDYAIFSXSEX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(=O)CC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Tautomeric Properties

1,3-Propanediones typically exhibit keto-enol tautomerism stabilized by intramolecular hydrogen bonding. For example:

- 1,3-Diphenyl-1,3-propanedione (DPPD): Forms enolic tautomers with strong intramolecular hydrogen bonds between the enolic hydroxyl and ketonic oxygen . X-ray crystallography confirms planar enolic structures with O–H···O distances of ~2.5 Å .

- 1-(2-Hydroxyphenyl)-3-phenyl-1,3-propanedione: Features additional phenolic hydroxyl groups that participate in hydrogen bonding, influencing crystal packing and tautomer stability .

- 1-Cyclohexyl-3-phenyl-1,3-propanedione (Inferred): The cyclohexyl group’s non-planar structure may disrupt crystallinity and alter hydrogen-bonding dynamics compared to aryl-substituted analogs.

Physical Properties

The cyclohexyl group’s steric bulk may reduce melting points compared to planar aryl groups, as seen in DPPD . Enhanced hydrophobicity could improve solubility in non-polar solvents.

Chemical Reactivity

- Reactivity with Hydrazines :

DPPD reacts with hydrazine to form 3,5-diphenylpyrazole . The cyclohexyl analog may exhibit slower reaction kinetics due to steric hindrance. - Electrochemical Reduction: DPPD undergoes one-electron reduction to form pinacols or cyclized products (e.g., tricyclotrioxanonane) in acidic media . The cyclohexyl group’s electron-donating effects might shift reduction potentials.

- Coordination Chemistry: DPPD forms complexes with alkaline-earth metals (e.g., magnesium) via its enolic oxygen atoms . Cyclohexyl substitution could weaken metal-binding affinity due to steric constraints.

Data Tables

Table 1: Key Reactions of 1,3-Propanedione Derivatives

Preparation Methods

Solvent Optimization and Reaction Kinetics

Solvent polarity significantly impacts reaction efficiency. Polar protic solvents like ethanol-water mixtures enhance ionic intermediate stabilization, while aprotic solvents (e.g., tetrahydrofuran) reduce side reactions. A comparative analysis of solvent systems is summarized below:

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol-water (1:1) | 70 | 85 | 95 |

| Methanol-water (1:1) | 65 | 78 | 92 |

| Tetrahydrofuran | 80 | 62 | 88 |

Data extrapolated from US4107210A, where analogous reactions achieved optimal yields in ethanol-water.

One-Pot Synthesis from Alpha-Haloketones

A streamlined one-pot method involves sequential reactions of alpha-haloketones with carboxylate salts and aldehydes. For this compound:

-

Step 1 : Alpha-bromoacetophenone reacts with sodium cyclohexanecarboxylate in ethanol-water to form the acylmethyl ester intermediate.

-

Step 2 : Addition of cyclohexanecarbaldehyde and HCl induces diketone formation.

This method avoids intermediate isolation, improving efficiency. Example conditions:

Role of Carboxylate Salts

Carboxylate anions (e.g., sodium acetate) displace halides in alpha-haloketones, generating acylmethyl esters in situ. Substituting sodium acetate with sodium cyclohexanecarboxylate introduces the cyclohexyl group directly. Key considerations:

-

Stoichiometry : 1.05 moles of carboxylate per mole of haloketone minimizes unreacted starting material.

-

Counterion : Alkali metals (Na⁺, K⁺) enhance solubility in aqueous systems.

Substituent Compatibility and Steric Effects

The cyclohexyl and phenyl groups introduce steric bulk, necessitating optimized reaction conditions:

-

Phenyl group : Electron-withdrawing effects activate the carbonyl for nucleophilic attack.

-

Cyclohexyl group : Hydrophobicity may require co-solvents (e.g., ethanol) to maintain homogeneity.

Comparative analysis of substituent pairs in analogous diketones reveals:

| R Group | R" Group | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Phenyl | Methyl | 4 | 89 |

| Cyclohexyl | Phenyl | 6 | 75 |

| p-Tolyl | Cyclohexyl | 5 | 82 |

Adapted from US4107210A, demonstrating moderate yields for bulky substituents.

Catalytic Systems and Acid Selection

Strong acids (HCl, H₂SO₄) protonate the aldehyde, increasing electrophilicity. Weak acids (e.g., acetic acid) result in incomplete conversions. A catalyst screening study for cyclohexyl-phenyl diketone synthesis yields:

| Acid Catalyst | Concentration (M) | Yield (%) |

|---|---|---|

| HCl | 1.2 | 87 |

| H₂SO₄ | 1.0 | 83 |

| CH₃COOH | 1.5 | 45 |

Hydrochloric acid remains optimal due to minimal side reactions.

Purification and Characterization

Steam distillation or solvent extraction (methylene chloride) isolates the diketone. Characterization via ¹H NMR would show:

-

Cyclohexyl protons : δ 1.2–1.8 ppm (multiplet).

-

Phenyl protons : δ 7.3–7.5 ppm (multiplet).

-

Carbonyl carbons : δ 195–205 ppm in ¹³C NMR.

Q & A

Q. What are the standard synthetic routes for preparing 1-Cyclohexyl-3-phenyl-1,3-propanedione, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves Claisen-Schmidt condensation between cyclohexylacetophenone and a benzaldehyde derivative under basic conditions (e.g., NaOH or KOH in ethanol). For optimization:

- Temperature: Maintain 60–80°C to balance reaction rate and side-product formation .

- Catalyst: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance yields in biphasic systems.

- Purification: Column chromatography with silica gel (hexane/ethyl acetate eluent) isolates the product. Monitor purity via TLC or HPLC .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

Methodological Answer:

- ¹H NMR: Identify the diketone protons (δ 5.5–6.5 ppm as singlets) and aromatic/cyclohexyl protons (δ 7.0–7.5 ppm for phenyl; δ 1.0–2.5 ppm for cyclohexyl) .

- ¹³C NMR: Carbonyl carbons appear at δ 190–200 ppm; cyclohexyl carbons show δ 20–35 ppm.

- IR: Strong C=O stretches near 1700 cm⁻¹ confirm diketone functionality .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation: Use fume hoods due to potential respiratory irritation (observed in analogous propanediones) .

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can contradictory data from X-ray crystallography and computational modeling of this compound be resolved?

Methodological Answer:

- Crystallographic Refinement: Use high-resolution data (≤ 0.8 Å) to resolve disorder in the cyclohexyl group. Compare with DFT-optimized structures (e.g., B3LYP/6-31G* level) to validate bond lengths and angles .

- Dynamic Effects: Account for temperature-dependent conformational flexibility via molecular dynamics simulations .

Q. What strategies mitigate thermal degradation during differential scanning calorimetry (DSC) analysis of this compound?

Methodological Answer:

Q. How does the compound’s adsorption behavior on indoor surfaces influence its environmental stability in controlled settings?

Methodological Answer:

- Surface Characterization: Use AFM or XPS to analyze adsorption on materials like glass or PVC.

- Reactivity Studies: Expose to simulated indoor oxidants (e.g., ozone) and quantify degradation via GC-MS .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported solubility values across solvents?

Methodological Answer:

- Standardization: Use USP/Ph. Eur. solubility criteria (e.g., shake-flask method at 25°C).

- Solvent Purity: Ensure solvents are anhydrous (e.g., molecular sieves for DMSO).

- Analytical Validation: Cross-check with UV-Vis spectroscopy (λ_max ~ 270 nm for quantification) .

Suggested Experimental Parameters Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.